Functional Annotation Divergence: NADPH Oxidase Inhibition vs. KDR Kinase Activity in Closest Published Analog
Vendor annotation categorizes N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)-1H-indole-2-carboxamide as an inhibitor of NADPH oxidase (NOX), the enzyme responsible for regulated reactive oxygen species (ROS) production in inflammatory cells . In contrast, the structurally closest analog with published quantitative bioactivity—3-(5-thien-3-ylpyridin-3-yl)-1H-indole—is a potent KDR kinase (VEGFR-2) inhibitor with an IC₅₀ of 16 nM in an activated KDR kinase assay [1]. The target compound differs from the KDR inhibitor by the presence of a methylene-linked indole-2-carboxamide group instead of the unsubstituted indole C-3 attachment, a structural modification that replaces the kinase hinge-binding motif with a hydrogen-bond-donating carboxamide. No head-to-head enzymatic profiling comparing these two compounds has been published.
| Evidence Dimension | Primary annotated target vs. published target of closest structural analog |
|---|---|
| Target Compound Data | NADPH oxidase inhibitor (qualitative vendor annotation; no IC₅₀ disclosed) |
| Comparator Or Baseline | 3-(5-Thien-3-ylpyridin-3-yl)-1H-indole; KDR kinase IC₅₀ = 16 nM |
| Quantified Difference | Different target classes; quantitative comparison not possible with available data |
| Conditions | Target compound: vendor annotation (assay details undisclosed). Comparator: activated KDR incubated with 25 µM/10 µCi [γ-³³P] ATP, poly-Glu/Tyr, inhibitors in kinase buffer, 15 min at 22 °C, pH 7.4 |
Why This Matters
For users studying ROS-mediated inflammatory pathways, a NOX-annotated tool compound avoids the angiogenesis-targeting pharmacology of the KDR inhibitor class, reducing experimental confounding in inflammation models.
- [1] BindingDB Entry BDBM5323. 1-[3-(4-methylpiperazin-1-yl)propyl]-3-[5-(thiophen-3-yl)pyridin-3-yl]-1H-indole (3f). Affinity Data IC₅₀: 16 nM. Assay: Activated KDR, [γ-³³P] ATP, poly-Glu/Tyr, 22 °C, pH 7.4. View Source
